molecular formula C10H7N3 B15332512 7-Aminoisoquinoline-3-carbonitrile

7-Aminoisoquinoline-3-carbonitrile

Cat. No.: B15332512
M. Wt: 169.18 g/mol
InChI Key: XCBWIYJNBQTQAO-UHFFFAOYSA-N
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Description

7-Aminoisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H7N3. It is a derivative of isoquinoline, featuring an amino group at the 7-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisoquinoline-3-carbonitrile typically involves multiple steps, starting from simpler precursors. One common method is the Biltz synthesis, which involves the cyclization of o-aminobenzonitrile derivatives under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamine derivatives are cyclized in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for better control of reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction typically results in the formation of isoquinoline derivatives with reduced functional groups.

  • Substitution: Substitution reactions can yield alkylated isoquinoline derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research is ongoing to evaluate its use in drug development, particularly for targeting specific molecular pathways involved in disease processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Aminoisoquinoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular signaling pathways, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Aminoisoquinoline-7-carbonitrile

  • 7-Aminoisoquinoline

  • Isoquinoline

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

7-aminoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,12H2

InChI Key

XCBWIYJNBQTQAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C#N)N

Origin of Product

United States

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